Journal Name:Polymer Science, Series A
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IF:0
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Polymer Science, Series A ( IF 0 ) Pub Date: 2023-04-28 , DOI:
10.1016/j.mtadv.2023.100369
Graphene materials considered to be promising candidates for next-generation lubricants has been explored and summarized extensively, owing to their atomic-level lamellar structure and extremely low interlayer shear van der Waals barrier. However, the lubrication properties of graphene under harsh working conditions, including elevated temperature, heavy load, high vacuum, special atmosphere environment and electric or magnetic field environment, have not been systematically summarized and thoroughly analyzed. Meanwhile, the effect of graphene on the behavior of boundary tribofilm have not been systematically reviewed. This review focuses on the application of graphene family materials in harsh working conditions. Firstly, an overview of the graphene categories is presented, and then the application of graphene in harsh working conditions is summarized. Besides, the effect of graphene family materials on the behavior of boundary tribofilm is examined. Accordingly, the lubrication mechanisms of graphene are summarized, which mainly include adsorption protection of boundary tribofilm, graphene microstructural transformation, graphene internal slippage, and micro bearing rolling-sliding effect. Finally, the critical challenges and future prospects for the application of graphene as next generation lubrication materials are discussed. This article aims to boost further development of graphene as a candidate to solve the lubrication bottleneck of equipment in harsh working conditions such as space, deep sea, deep earth, nuclear energy and MEMS.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-23 , DOI:
10.1016/j.mtadv.2023.100391
Supercapacitors (SCs) are becoming new candidates in the field of sustainable energy supply. Nevertheless, the unsatisfactory energy density due to the narrow voltage window of the supercapacitor is the main barrier to its practical application. Developing appropriate electrode materials to improve the electrochemical performance of SCs and broaden the operating voltage of supercapacitors are imperative. Herein, compatible interfacial engineering wood-derived nanostructured electrodes for aqueous asymmetric supercapacitors (AASCs) are demonstrated. The 3D carbonized wood matrix serves as a high specific surface area current collector and a porous host for the high capacitive active substance, which is composed of manganese dioxide (MnO2) nanowires and polyaniline (PANI) nanoparticles grown uniformly on the porous wall of aligned microchannels (CW@MnO2 and CW@PANI). The resulting electrochemical exchange reactive sites enable the positive electrode to deliver a high areal capacitance of 729 mF cm−2 at 1 mA cm−2 (369 F g−1 at 0.5 A g−1). The negative electrode delivers a high areal capacitance of 1721 mF cm−2 at 1 mA cm−2 (848 F g−1 at 0.5 A g−1). The areal capacitance of two electrodes is superior to most reported supercapacitor electrodes. Additionally, the assembled CW@MnO2//CW@PANI AASC achieves a desirable energy density (170.84 μWh cm−2 at a power density of 0.5 mW cm−2) because a considerable work function difference between electrodes achieved a 2 V wide voltage window. The results of this study provide a critical benchmark and optimistic incentives to adopt natural hierarchical structures to enhance the performance of new-generation energy-related systems.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.mtadv.2023.100392
We introduce four new biocompatible toxic element-free Ti-based metallic glass (MG) compositions with constant metalloid (Si10B5) and varying precious metal (PM) contents for simultaneous improvement in glass-forming ability (GFA) and corrosion properties. Being completely free from cytotoxic elements like Cu, Ni, or Be, which are indispensable for Ti-based bulk metallic glass production, limits the GFA of the studied alloys significantly. However, avoiding these elements also realizes an unprecedented corrosion resistance in simulated body fluids, which supports the potential utilization of the alloys as long-lasting dental implant material. The novel Ti60Zr15Si10B5Pd10, Ti60Zr15Si10B5Pt10, Ti60Zr15Si10B5Pd5Pt5, Ti60Zr15Si10B5Pd5Au5 alloys are obtained in ribbon form using conventional single-roller melt spinning. The effect of the PM additions on the GFA and corrosion resistance of the alloys is investigated comparatively with each other by synchrotron X-ray diffraction, differential scanning calorimetry, scanning electron microscopy, and cyclic polarization tests. Further, their Vickers hardness values are deduced using an ultra-sensitive micro indentation method, and the findings are discussed based on the composition dependence. It was found that the Ti60Zr15Si10B5Pd5Pt5 alloy presents a promising GFA while showing outstanding corrosion resistance in a simulated body fluid at 310 K.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-02-25 , DOI:
10.1016/j.mtadv.2023.100357
Repairing genetic defects using exogenous DNA is a major challenge the science is currently facing. This requires the design of vectors that can effectively encapsulate, protect and target nucleic acids to specific cells safely and precisely. Here we have designed silica-based physiologically responsive particles to encapsulate, store, and transfer DNA. Unlike existing vectors (e.g., viral or lipidic particles), these DNA@SiO2 systems are very stable at room temperature. We also demonstrate how they protect the encapsulated DNA from exposure to different biological and physicochemical stresses, including DNase, denaturation temperatures (>100 °C), or reactive oxygen species (ROS). Remarkably, upon cellular uptake, these vectors dissolve safely unpacking the DNA and transfecting the cells.The versatility of the design is such that it can encapsulate genes without gene/size restrictions, in single or multiple layers of silica, so different genes can be expressed sequentially. This allows the time-controlled transcription of several genes, mimicking viral gene expression cascades, or even “fine-tuning” gene expression in transfected cells on demand. In addition, the method is easily scalable, reproducible, and inexpensive, enabling large-scale production and batch-quality testing, all of which are important for the personalized therapeutics industry. The high stability of these DNA vectors allows for easy and low-cost transport from the point of production to virtually any destination, making them unique as gene delivery tools.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-02-13 , DOI:
10.1016/j.mtadv.2023.100352
The increased demand for personalized wearable and implantable medical devices has created the need for the generation of electronics that interface with living systems. Current bioelectronics has not fully resolved mismatches between biological systems and engineered circuits, resulting in tissue injury and pain. Thus, there is an unmet need to develop materials for the fabrication of wearable electronics that are biocompatible at the tissue interface. Here, we developed a tailorable gelatin-based bio-ink functionalized with a choline bio-ionic liquid (BIL) for in situ 3D bioprinting of bioelectronics at the tissue interface. The resultant photocrosslinked polymer is programmable, transparent, ion conductive, and flexible. BILs are stably conjugated with a gelatin methacryloyl (GelMA) hydrogel using photocrosslinking to make BioGel, which routes ionic current with high resolution and enables localized electrical stimulation delivery. Controllable crosslinking, achieved by varying reactants composition, allows the BioGel bio-ink platform for easy and rapid in-situ 3D bioprinting of complex designs directly on skin tissue. Bio-ionic modified polymers thus represent a versatile and wide-applicable bio-ink solution for personalized bioelectronics fabrication that minimizes tissue damage.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.mtadv.2023.100404
Developing an amphoteric-functional hydrogen evolution electrode that is useable in both acidic and alkaline electrolytes is an innovative future energy strategy. Here, CoS/S-rGO/CP electrode is obtained by direct hydrothermal growth of CoS loaded on S-rGO onto carbon paper (CP). The introduction of S reduces defects in the hexagonal carbon rings in rGO. CoS/S-rGO/CP electrode is slightly more stable in acidic one (0.5 M H2SO4) than in alkaline (1.0 M KOH) electrolytes. This is because S ion elution from CoS or S-rGO is suppressed due to the presence of SO42− ion, a common ion, in the acid electrolyte. Gibbs free energy calculations suggest that the overall rate in the alkaline electrolyte is thermodynamically slightly slower than in the acidic electrolyte due to the lower H∗ coverage. In CoS/S-rGO/CP, S in S-rGO donates electrons to Co2+ in CoS, while S in CoS repels electrons to C=S in S-rGO, resulting in there is a strong synergy between CoS and S-rGO. Eventually, CoS/S-rGO/CP electrode exhibits faradaic efficiencies of 97.85% and 97.01% in acidic and alkaline electrolytes with overpotentials of −0.20 and −0.22 V, and Tafel slopes of 89.2 and 96.1 mV dec−1, respectively. In particular, the electrode performs almost as well as commercial Pt/CP under the same reaction conditions, highlighting its future commercialization prospects as a noble-metal-free HER electrode.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1016/j.mtadv.2023.100400
We developed a carbon dioxide (CO2)-responsive supramolecular drug carrier system through a combination of hydrophobic CO2-sensitive imidazole-containing rhodamine 6G (I–R6G) as an efficient anticancer agent and hydrophilic ureido-cytosine (UrCy) end-capped polyethylene glycol (UrCy-PEG) as a self-assembled nanocarrier that could potentially enhance the safety and efficiency of cancer treatment. Owing to the self-complementary quadruple hydrogen bonding interactions between the UrCy moieties at the polymer chain ends, UrCy-PEG can spontaneously self-assemble into spherical-like nanoobjects in water that can effectively encapsulate hydrophobic I–R6G and form co-assembled nanoparticles with tunable sizes (depending on the I–R6G loading content). These nanoparticles display several notable physical features, including high structural stability in normal physiological aqueous media or red blood cell-containing media, unique CO2-responsiveness, and controlled CO2-sensitive I–R6G release. In vitro cytotoxicity assays clearly indicated I–R6G-loaded nanoparticles exerted selective cytotoxicity towards cancer cells, but had no adverse effects on normal cells. I–R6G-loaded nanoparticles exerted significantly higher levels of cytotoxicity at lower doses in CO2-treated cell culture media compared to I–R6G-loaded nanoparticles in pristine media. More importantly, cellular assays demonstrated that—in comparison to I–R6G-loaded nanoparticles in pristine media—CO2-treated culture media accelerated macropinocytic internalization of I–R6G-loaded nanoparticles into cancer cells, and subsequently led to more rapid induction of apoptosis in cancer cells and massive programmed cell death. Thus, this newly created system may act as a potential route to manipulate the drug delivery and release performance of self-assembled nanobjects for efficient cancer therapy.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.mtadv.2023.100402
In this work, by controlling the oxygen flow rate (OFR) (from 0% to 30%), we suggest using a p-type copper aluminum oxide (p-CuAlO2) interlayer to enhance the high breakdown and low leakage current for β-Ga2O3-based power device applications. Results of AFM measurements on p-CuAlO2 films performed using various OFRs demonstrate that greater OFRs result in an increase in film roughness payable to the unavoidable leading of defects/oxygen vacancy (VO). We used XPS and TEM analysis to validate the surface elemental compositions, chemical states, band offsets and microstructural properties of p-CuAlO2/β-Ga2O3 heterojunction (HJ) with different OFRs. With increasing OFR from 0% to 17.6%, the VBO and CBO values of HJ were decreased from 1.73 eV to 1.23 eV and from 0.53 eV to 0.38 eV respectively. Then, with increasing OFR from 17.6% to 30%, VBO was decreased from 1.23 eV to 1.13 eV while CBO increased from 0.38 eV to 0.58 eV. The staggered-gap (type-II) across the p-CuAlO2/β-Ga2O3 HJ is identified the entire OFRs. The rising tendency of optical bandgap (Eg) of p-CuAlO2 with range of OFRs, a maximum Eg of 4.35 eV was obtained with OFR of 30%. Furthermore, the electrical and carrier transport properties of p-CuAlO2/β-Ga2O3 HJ were studied using I–V and C–V techniques. The reverse breakdown voltage (Vbr) of HJ is strongly dependent on OFRs. With increasing OFRs, Vbr was decreased from 937 V to 924 V, and then to 1000 V with increasing OFR from 0% to 17.6% and then to 30%. In addition, a decrease in the interface state density (NSS) with increasing OFRs was observed which indicates that oxygen may be an effective surface passivation. Analysis confirmed that Poole-Frenkel emission dominates the reverse leakage current of all the HJ samples. The type-II p-CuAlO2/β-Ga2O3 HJ may facilitate the design and manufacture of high-performance β-Ga2O3-based heterojunctions and advance optoelectronic devices.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1016/j.mtadv.2023.100381
Bone tissue repair is influenced by the synergistic interaction between acute immune microenvironment and osteogenesis. In this study will be independently by film dispersion method and static loading shell polymers and resveratrol liposome preparation CS - Res @ Lipo (CRL) and microfluidic technology preparation of HAMA@HepMA hydrogel microspheres (MS) by condensation reaction of chemical grafting, and then the non-covalent binding site of the MS microsphere was used to skillfully bind BMP-2, construct procedural release of hydrogel microspheres (CRL @ BMP - 2 @ MS). CRL@BMP-2@MS inhibit the acute immune peak by rapidly releasing Res, in addition, the sustained liberation of BMP-2 synchronizes osteoimmunity and osteogenesis, thereby accelerating bone repair. The results showed that Res was released with an increased cumulative rate of 72.4 ± 3.6% in the first 24 h, TNF-α and IL-1β levels were significantly decreased by 4.27 times and 3.65 times as compared to the control group, respectively. Furthermore, continuous release of approximately 40.26 ± 6.8% of BMP-2 occurred within the first 72 h, CRL@BMP-2@MS microspheres significantly increased osteogenic activity compared with the control group by 2.98 and 2.82 times, respectively. In conclusion, the programmed CRL@BMP-2@MS constructed in this study can realize the programmed synergistic linkage of immunity and osteogenesis, dynamically regulate bone repair, and the treatment of clinical bone repair will be based on a new strategy for diagnosis and treatment.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-05-23 , DOI:
10.1016/j.mtadv.2023.100378
Organic macromolecules exert remarkable control over the nucleation and growth of inorganic crystallites during (bio)mineralization, as exemplified during enamel formation where the protein amelogenin regulates the formation of hydroxyapatite (HAP). However, it is poorly understood how fundamental processes at the organic-inorganic interface, such as protein adsorption and/or incorporation into minerals, regulates nucleation and crystal growth due to technical challenges in observing and characterizing mineral-bound organics at high-resolution. Here, atom probe tomography techniques were developed and applied to characterize amelogenin-mineralized HAP particles in vitro, revealing distinct organic-inorganic interfacial structures and processes at the nanoscale. Specifically, visualization of amelogenin across the mineralized particulate demonstrates protein can become entrapped during HAP crystal aggregation and fusion. Identification of protein signatures and structural interpretations were further supported by standards analyses, i.e., defined HAP surfaces with and without amelogenin adsorbed. These findings represent a significant advance in the characterization of interfacial structures and, more so, interpretation of fundamental organic-inorganic processes and mechanisms influencing crystal growth. Ultimately, this approach can be broadly applied to inform how potentially unique and diverse organic-inorganic interactions at different stages regulates the growth and evolution of various biominerals.
Supplementary Information
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